molecular formula C8H12O4 B14373446 Methyl 2,4-dimethoxypenta-2,4-dienoate CAS No. 90212-94-5

Methyl 2,4-dimethoxypenta-2,4-dienoate

Cat. No.: B14373446
CAS No.: 90212-94-5
M. Wt: 172.18 g/mol
InChI Key: BMHRLXCHQUOSBL-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethoxypenta-2,4-dienoate is a conjugated dienoate ester featuring methoxy groups at the 2- and 4-positions of the pentadienoate backbone. These compounds are pivotal in organic synthesis, serving as intermediates in Diels-Alder reactions, catalytic transformations, and natural product synthesis . The methoxy substituents likely influence electronic and steric properties, modulating reactivity in cycloadditions or nucleophilic attacks.

Properties

CAS No.

90212-94-5

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2,4-dimethoxypenta-2,4-dienoate

InChI

InChI=1S/C8H12O4/c1-6(10-2)5-7(11-3)8(9)12-4/h5H,1H2,2-4H3

InChI Key

BMHRLXCHQUOSBL-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C=C(C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dimethoxypenta-2,4-dienoate typically involves the esterification of 2,4-dimethoxypenta-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethoxypenta-2,4-dienoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 2,4-dimethoxypenta-2,4-dienoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Properties and Reactivity

  • Aryl Substituents : Derivatives with aromatic groups (e.g., furan, benzodioxol) exhibit moderate yields (47–58%) and distinct melting points. For example, the furan-3-yl analog (mp 68–70°C) is a white solid, while the benzodioxol variant has a higher molecular weight (232.23 g/mol) .
  • Halogenated Derivatives : Chloro-substituted compounds (e.g., 4i) show elevated melting points (>200°C) due to increased polarity and intermolecular interactions . Dichloro derivatives (C₁₃H₁₂Cl₂O₂) may exhibit enhanced electrophilicity .
  • Silicon-Containing Analogues : Allenylsilanes (e.g., trimethylsilyl derivatives) are critical in asymmetric catalysis, enabling stereoselective transformations via π-orbital interactions .

Spectroscopic Characterization

  • ¹H NMR Trends : Aryl-substituted compounds display distinct aromatic proton signals (δ 7.40–8.10), while chloro derivatives show deshielded vinyl protons (δ 8.10) .
  • IR Data : Strong carbonyl stretches (1733–1733 cm⁻¹) confirm ester functionality across analogs .

Biodegradation and Enzymatic Activity

Hydrolases (e.g., EC 3.7.1.25) catalyze the hydrolysis of dienoate derivatives like 2-hydroxypenta-2,4-dienoate, linking these compounds to microbial degradation pathways for aromatic pollutants .

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